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N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide

Zika virus NS2B-NS3 protease structure-activity relationship

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide (CAS 1021221‑94‑2), also designated NS2B/NS3‑IN‑8 or compound MH1, is a synthetic small‑molecule inhibitor belonging to the benzofuran‑aminothiazolopyridine chemotype. It acts as a non‑active‑site (allosteric) inhibitor of the Zika virus (ZIKV) NS2B‑NS3 serine protease, a validated antiviral target essential for viral polyprotein processing and replication.

Molecular Formula C17H13N3O2S
Molecular Weight 323.37
CAS No. 1021221-94-2
Cat. No. B2687880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide
CAS1021221-94-2
Molecular FormulaC17H13N3O2S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C
InChIInChI=1S/C17H13N3O2S/c1-9-7-10(2)18-15-14(9)23-17(19-15)20-16(21)13-8-11-5-3-4-6-12(11)22-13/h3-8H,1-2H3,(H,18,19,20,21)
InChIKeyMIATZSYTBCVGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide (NS2B/NS3-IN-8): A Zika Virus Protease-Selective Allosteric Inhibitor for Antiviral Research Procurement


N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide (CAS 1021221‑94‑2), also designated NS2B/NS3‑IN‑8 or compound MH1, is a synthetic small‑molecule inhibitor belonging to the benzofuran‑aminothiazolopyridine chemotype [1]. It acts as a non‑active‑site (allosteric) inhibitor of the Zika virus (ZIKV) NS2B‑NS3 serine protease, a validated antiviral target essential for viral polyprotein processing and replication [2]. MH1 was identified through a high‑throughput screen of >22 000 compounds and prioritized based on its drug‑like aromatic structure, absence of promiscuous assay interference, and a biochemical IC₅₀ of 0.44 μM against unlinked native ZIKV protease [3].

Why N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Flaviviral Protease Inhibitors


Flaviviral NS2B‑NS3 proteases share high sequence and structural similarity, yet MH1 exploits dynamic differences unique to the Zika virus protease, making generic interchange with dual‑flavivirus or pan‑flaviviral inhibitors scientifically invalid [1]. SAR dissection of the MH1 chemotype reveals that both the benzofuran moiety and the 5,7‑dimethyl substitution on the aminothiazolopyridine ring are critical for potency; any modification—even removal of a single methyl group—reduces inhibitory activity approximately two‑fold, while replacing the benzofuran with other heterocycles can increase IC₅₀ by over 380‑fold [2]. Consequently, procurement of a structurally related but non‑identical analog (e.g., an MH‑series or SM‑series compound) will yield a quantitatively and mechanistically different tool, incompatible with experiments designed around MH1's defined potency, allosteric binding mode, and Zika‑specific selectivity profile [3].

Quantitative Differentiation Evidence for N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide Versus Closest Comparators


Biochemical Potency and Intra‑Class SAR: MH1 Is the Most Potent Benzofuran‑Aminothiazolopyridine Analog Against ZIKV Protease

In a head‑to‑head SAR series, MH1 inhibited unlinked native ZIKV NS2B‑NS3 protease (ZVP) with an IC₅₀ of 0.44 ± 0.11 μM [1]. Among MH‑series analogs retaining the aminothiazolopyridine but varying the benzofuran replacement, the next most potent compound (MH5) exhibited an IC₅₀ of 16 μM—a 36‑fold loss in potency—while MH2, MH4, and MH6 showed IC₅₀ values of 63 μM, 66 μM, and 134 μM, respectively [2]. In the SM‑series (benzofuran retained, aminothiazolopyridine modified), even conservative substitutions such as replacing methyl groups with hydrophobic or bulky groups (SM1: 0.94 μM; SM2: 0.83 μM) reduced potency approximately two‑fold, while removal of methyl groups (SM3: 0.77 μM; SM6: 1.1 μM) or introduction of electronegative heteroatoms into the benzofuran (SM4: 168 μM; SM7: 52 μM; SM9: 46 μM) drastically weakened inhibition [3]. The SAR conclusively demonstrates MH1 as the most potent compound in this chemotype, with any structural deviation causing at minimum a near‑doubling of IC₅₀ and up to a >380‑fold loss [4].

Zika virus NS2B-NS3 protease structure-activity relationship

Zika‑Selective Over Other Flaviviral Proteases: Quantified Selectivity Window Versus Dual‑Flavivirus Allosteric Inhibitors

MH1 inhibited ZIKV NS2B‑NS3 protease with an IC₅₀ of 0.44 μM but showed no significant inhibition of dengue virus (DVP2) or West Nile virus (WNVP) proteases at sub‑micromolar concentrations, corresponding to at least an 18‑fold selectivity window [1]. In viral cytopathic effect (CPE) assays, only Zika virus exhibited sensitivity to MH1, with no detectable activity against other flaviviruses [2]. By contrast, the allosteric inhibitor NS2B/NS3‑IN‑4 (Compound 34e) inhibits both DENV2 and ZIKV proteases with IC₅₀ values of 0.69 μM and 1.04 μM, respectively—a selectivity ratio of only 1.5‑fold . Similarly, NS2B/NS3‑IN‑5 (Compound 25b) inhibits ZIKV (0.67 μM) and DENV2 (4.38 μM) with a 6.5‑fold selectivity window . The pan‑flaviviral allosteric inhibitor NSC135618, despite a reported IC₅₀ of 0.38 μM against ZIKV, broadly inhibits DENV2, WNV, and YFV and was discontinued due to cytotoxicity [3]. MH1 thus provides the only allosteric chemotype with a ≥18‑fold selectivity index for Zika over Dengue and West Nile proteases and corresponding functional selectivity in cellular infection models.

flavivirus protease selectivity dengue virus West Nile virus

Allosteric Binding Mode Demonstrated by Synergistic Stabilization with an Active‑Site Inhibitor

MH1 binds to an allosteric site on the NS3 protease domain, distinct from the catalytic center. This was demonstrated by a thermal shift assay in which MH1 synergistically stabilized ZVP in the presence of an active‑site inhibitor (compound 1): the combined ΔTₘ increase exceeded the sum of individual ΔTₘ shifts, confirming non‑competitive, simultaneous binding at separate sites [1]. In contrast, compound 1 alone covalently modifies the active‑site serine (S135) of the protease [2]. MH1's allosteric mechanism disrupts the NS2B‑NS3 interaction required for substrate binding, without competing with substrate or active‑site ligands [3]. The allosteric nature of MH1 is further supported by its non‑competitive inhibition kinetics (Lineweaver‑Burk analysis) [4]. This binding mode is mechanistically distinct from dual‑flavivirus allosteric inhibitors such as NS2B/NS3‑IN‑4 and NS2B/NS3‑IN‑5, for which the exact binding sites have not been structurally resolved, and from active‑site peptidomimetic inhibitors that compete directly with substrate [5].

allosteric inhibitor binding mechanism NS2B-NS3 protease thermal stability

Validated Specificity: Absence of Colloidal Aggregation and PAINS Liability

Many screening hits inhibit enzymes through colloidal aggregation rather than specific binding, leading to false‑positive results. MH1 was subjected to a rigorous three‑pronged counter‑screen: (i) addition of non‑ionic detergent (0.01% Triton X‑100) did not alter inhibitory potency, (ii) a 10‑fold increase in ZVP enzyme concentration did not overcome inhibition, and (iii) centrifugation to pellet potential aggregates did not reduce inhibitory activity in the supernatant [1]. These results collectively exclude aggregate‑based inhibition. In contrast, the natural product myricetin, a known ZIKV protease inhibitor with an IC₅₀ of 22 μM against linked ZVP and 104 μM against unlinked native ZVP, is a promiscuous polyphenol with documented pan‑assay interference properties [2]. The earlier allosteric inhibitor NSC135618 (IC₅₀ 0.38 μM) was discontinued due to cytotoxicity, precluding its use as a reliable chemical probe [3]. MH1 thus combines sub‑micromolar potency with validated specificity, meeting the criteria for a high‑quality chemical probe.

PAINS colloidal aggregation assay interference chemical probe validation

Unique FRET Probe Capability: Intrinsic Fluorescence Signal Differentiating Active vs. Inactive Protease Conformations

The MH1 benzofuran‑aminothiazolopyridine scaffold undergoes a unique Förster resonance energy transfer (FRET) interaction with tryptophan residues in the Zika virus protease, producing a fluorescence signal that is detectable only upon high‑affinity binding [1]. This property is not observed with structurally distinct inhibitors such as active‑site peptidomimetics or the flavonoid myricetin, and has been exploited to develop FRET‑based probes that distinguish folded (inactive zymogen‑like) from unfolded (mature) protease conformations [2]. The FRET signal intensity correlates with binding potency across MH‑series analogs, providing an orthogonal readout for inhibitor engagement that is unique to this chemotype [3]. No other commercially available ZIKV protease inhibitor has been reported to possess this intrinsic fluorescence property, positioning MH1 as a dual‑function molecule: both an inhibitor and a conformational probe [4].

FRET probe protease detection chemical biology tool Zika virus

Optimal Research and Procurement Application Scenarios for N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide (MH1)


Zika Virus‑Selective Antiviral Probe in Co‑Infection or Flavivirus Panel Studies

In experimental systems where distinguishing Zika virus protease inhibition from Dengue or West Nile virus protease activity is essential—such as co‑infection models, flaviviral panel screening, or host‑factor studies—MH1's ≥18‑fold selectivity for ZIKV over DVP2 and WNVP proteases [1] and its exclusive anti‑Zika activity in viral cytopathic effect assays [2] make it the only suitable allosteric inhibitor. Dual‑flavivirus inhibitors (e.g., NS2B/NS3‑IN‑4, NS2B/NS3‑IN‑5) would confound interpretation by inhibiting both ZIKV and DENV proteases simultaneously .

Allosteric Mechanism‑of‑Action Studies on NS2B‑NS3 Protease Dynamics

For research groups investigating the conformational dynamics of the flaviviral NS2B‑NS3 protease complex—particularly the open‑to‑closed transition of the NS2B β‑hairpin—MH1 provides a validated allosteric tool that disrupts the NS2B‑NS3 interaction without occupying the active site [3]. Its demonstrated synergistic thermal stabilization with active‑site ligands [4] enables experimental designs that probe allosteric coupling between the NS2B cofactor and the NS3 catalytic domain.

Chemical Probe with Validated Specificity for High‑Content or High‑Throughput Screening

MH1 has been rigorously counter‑screened against colloidal aggregation (detergent, enzyme‑concentration, and centrifugation assays) with no loss of inhibitory activity [5], meeting the criteria for a high‑quality chemical probe. It is appropriate as a positive control in high‑throughput screening campaigns for novel ZIKV protease inhibitors, where false‑positive rates from aggregating compounds are a known liability. Its sub‑micromolar potency (IC₅₀ 0.44 μM) [6] provides a robust assay window for Z'‑factor determination.

Dual‑Function FRET‑Based Conformational Sensing in Protease Maturation Studies

Exploiting MH1's unique intrinsic FRET interaction with ZVP tryptophan residues [7], laboratories studying protease maturation, zymogen activation, or inhibitor‑induced conformational changes can use MH1 simultaneously as an inhibitor and as a fluorescent reporter of the protease's folded state. This dual functionality eliminates the need for separate labeling steps or orthogonal probes, streamlining experimental workflows in structural biology and drug discovery [8].

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